2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone
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Overview
Description
2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone is a chemical compound that features a benzothiazole moiety linked to a cyclohexanone ring via a sulfur atom.
Preparation Methods
The synthesis of 2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another approach includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to achieve high yields and efficiency .
Chemical Reactions Analysis
2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various heterocyclic compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes or receptors, inhibiting their activity, and thereby exerting its biological effects. For example, it has been shown to interact with GABA (A) receptors, glutamate receptors, and Na/H exchangers, leading to its anticonvulsant activity . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone can be compared with other benzothiazole derivatives such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: This compound also exhibits anticonvulsant activity and has similar pharmacophore requirements.
2-(Benzothiazol-2-yl)-phenyl-β-D-galactopyranoside: Known for its use as a fluorescent pigment dyeing substrate and β-D-galactosidase activity.
2-Arylbenzothiazoles: These compounds have a wide range of biological and industrial applications, including use as anti-tumor agents and fluorescent probes.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
CAS No. |
75219-13-5 |
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Molecular Formula |
C13H13NOS2 |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H13NOS2/c15-10-6-2-4-8-12(10)17-13-14-9-5-1-3-7-11(9)16-13/h1,3,5,7,12H,2,4,6,8H2 |
InChI Key |
NSARJIPVVYSBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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